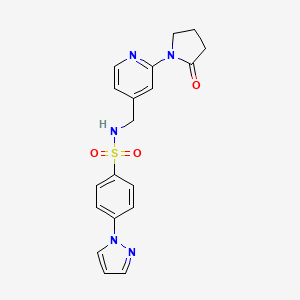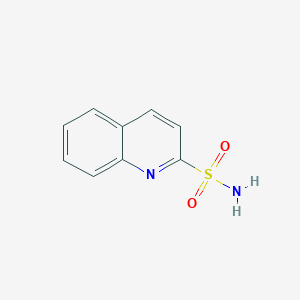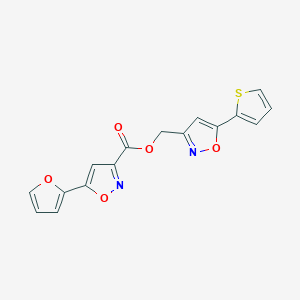![molecular formula C10H13N3O5S B2406528 N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide CAS No. 2138563-27-4](/img/structure/B2406528.png)
N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide, commonly known as HONS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HONS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of HONS involves the inhibition of the activity of various enzymes, including carbonic anhydrase IX and bacterial sulfonamide-resistant dihydropteroate synthase. HONS binds to the active site of these enzymes, preventing their activity and leading to the inhibition of various biochemical pathways.
Biochemical and Physiological Effects:
HONS has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the inhibition of bacterial growth, and the modulation of enzyme activity. HONS has also been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HONS in lab experiments include its high selectivity towards specific enzymes, its low toxicity profile, and its potential applications in various fields. The limitations of using HONS in lab experiments include its high cost of synthesis, the need for specialized equipment for its synthesis, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
The potential future directions for HONS include the development of new drugs based on its structure, the synthesis of new derivatives with improved properties, the investigation of its potential applications in materials science, and the investigation of its potential applications in other fields, including agriculture and environmental science.
Conclusion:
In conclusion, N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide, commonly known as HONS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HONS has been synthesized using various methods, and its mechanism of action has been extensively studied. HONS has been shown to have various biochemical and physiological effects, making it a potential candidate for the development of new drugs. The potential future directions for HONS include the development of new drugs based on its structure, the synthesis of new derivatives with improved properties, and the investigation of its potential applications in various fields.
Synthesemethoden
The synthesis of HONS has been achieved using various methods, including the reaction of 2-nitrobenzenesulfonyl chloride with (R)-(+)-3-hydroxypyrrolidine, followed by reduction of the nitro group to an amino group. Another method involves the reaction of 2-nitrobenzenesulfonyl chloride with (R)-(+)-3-aminopyrrolidine, followed by oxidation of the amino group to a hydroxyl group. The synthesis of HONS has also been achieved using a one-pot reaction, which involves the reaction of 2-nitrobenzenesulfonyl chloride with (R)-(+)-3-aminopyrrolidine and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
HONS has been extensively studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and materials science. HONS has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. HONS has also been shown to inhibit the activity of bacterial sulfonamide-resistant dihydropteroate synthase, making it a potential candidate for the development of new antibiotics. HONS has also been used as a building block for the synthesis of various materials, including polymers and dendrimers.
Eigenschaften
IUPAC Name |
N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c14-9-6-11-5-7(9)12-19(17,18)10-4-2-1-3-8(10)13(15)16/h1-4,7,9,11-12,14H,5-6H2/t7-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFJTNHLPOOULD-VXNVDRBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)
![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2406446.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2406449.png)


![4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2406457.png)
![Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2406458.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide](/img/structure/B2406460.png)
![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)



